Cas no 89108-30-5 (1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-)

1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- structure
89108-30-5 structure
Product Name:1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-
CAS No:89108-30-5
MF:C11H8F3N
MW:211.183133125305
CID:612147
PubChem ID:11367822
Update Time:2025-04-19

1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-
    • 1-[2-(Trifluoromethyl)phenyl]pyrrole
    • 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole
    • 1-<(2-trifluoromethyl)phenyl>pyrrole
    • 1H-Pyrrole,1-[2-(trifluoromethyl)phenyl]
    • AKOS008961919
    • IUMZRHODYBOXLA-UHFFFAOYSA-N
    • 1-[2-(trifluoromethyl)phenyl]-1 h -pyrrole
    • 1-(2-(Trifluoromethyl)phenyl)-1H-pyrrole
    • 89108-30-5
    • DTXSID10463723
    • MDL: MFCD02665223
    • Inchi: 1S/C11H8F3N/c12-11(13,14)9-5-1-2-6-10(9)15-7-3-4-8-15/h1-8H
    • InChI Key: IUMZRHODYBOXLA-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1N1C=CC=C1)(F)F

Computed Properties

  • Exact Mass: 211.06100
  • Monoisotopic Mass: 211.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 4.9Ų

Experimental Properties

  • Boiling Point: 62℃/1.13mm
  • PSA: 4.93000
  • LogP: 3.49610

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